(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
CAS No.: 251093-34-2
Cat. No.: VC21089879
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251093-34-2 |
|---|---|
| Molecular Formula | C23H25NO |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1 |
| Standard InChI Key | BOZCOAZLVQXGKP-AUSIDOKSSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
| SMILES | CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 251093-34-2 |
| Molecular Formula | C₂₃H₂₅NO |
| Molecular Weight | 331.4 g/mol |
| PubChem Compound ID | 10991176 |
| Standard InChI | InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1 |
| Standard InChIKey | BOZCOAZLVQXGKP-AUSIDOKSSA-N |
Chemical Structure and Properties
Structural Features
(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol has a complex structure that consists of several key components:
-
A phenyl ring attached to a carbon bearing a hydroxyl group
-
A dibenzylamino group (two benzyl groups attached to a nitrogen atom)
-
A methyl group
-
A specific stereochemical configuration at two chiral centers (1S,2R)
The compound's structure can be represented by the SMILES notation: CC@HN(CC2=CC=CC=C2)CC3=CC=CC=C3. This notation captures both the connectivity of atoms and the stereochemical configuration at the chiral centers.
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Appearance | Likely a white to off-white solid (typical for similar amino alcohols) |
| Solubility | Likely soluble in organic solvents (methanol, ethanol, dichloromethane, etc.) due to its hydrophobic aromatic rings; limited water solubility |
| Functional Groups | Contains hydroxyl (-OH) and tertiary amine groups |
| Reactivity | Can participate in reactions typical of alcohols (esterification, oxidation) and amines (alkylation, acylation) |
| Molecular Weight | 331.4 g/mol |
Stereochemistry
One of the most significant features of (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol is its defined stereochemistry. The compound contains two chiral centers:
-
The carbon bearing the hydroxyl group has an S configuration
-
The adjacent carbon bearing the amino group has an R configuration
This specific stereochemical arrangement (1S,2R) distinguishes it from its diastereomers (such as 1R,2R; 1S,2S; and 1R,2S configurations) which would have different physical, chemical, and potentially biological properties. The stereochemistry is critical for any potential biological activity, as biological systems often interact with compounds in a highly stereoselective manner.
Comparison with Structurally Related Compounds
Comparing (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol with structurally related compounds helps to understand its place within the broader family of amino alcohols and provides context for its potential properties and applications.
Structural Comparison Table
*Calculated based on molecular formula
Structure-Activity Relationships
The variations in the amino substituents and stereochemistry across these related compounds can significantly impact their physical, chemical, and biological properties:
-
The size and hydrophobicity of the amine substituents (methyl vs. dimethyl vs. dibenzyl vs. dibutyl) affect solubility, receptor binding, and metabolic stability.
-
The stereochemical configuration (1R,2R vs. 1S,2R vs. 1R,2S) dictates the three-dimensional arrangement of functional groups, which is critical for specific biological interactions.
-
The presence of additional functional groups or structural modifications can further modulate properties and activities.
Understanding these structure-activity relationships can guide the development of compounds with optimized properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume